N-butyl-2-[(4-{[(4-chlorophenyl)methyl]amino}quinazolin-2-yl)sulfanyl]-N-methylacetamide
Description
N-butyl-2-[(4-{[(4-chlorophenyl)methyl]amino}quinazolin-2-yl)sulfanyl]-N-methylacetamide is a synthetic quinazoline derivative featuring a sulfanyl (-S-) linkage connecting the acetamide moiety to the quinazoline core. The quinazoline scaffold is substituted at position 4 with a (4-chlorophenyl)methylamino group, while the acetamide side chain includes N-butyl and N-methyl substituents. This structure is designed to optimize interactions with biological targets, leveraging the quinazoline core’s known affinity for enzymes like kinases and receptors involved in inflammation or microbial pathogenesis . The 4-chlorophenyl group may enhance lipophilicity and target binding, while the sulfanyl linkage contributes to metabolic stability .
Properties
IUPAC Name |
N-butyl-2-[4-[(4-chlorophenyl)methylamino]quinazolin-2-yl]sulfanyl-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN4OS/c1-3-4-13-27(2)20(28)15-29-22-25-19-8-6-5-7-18(19)21(26-22)24-14-16-9-11-17(23)12-10-16/h5-12H,3-4,13-15H2,1-2H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDAASZRJHVYLSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)CSC1=NC2=CC=CC=C2C(=N1)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-[(4-{[(4-chlorophenyl)methyl]amino}quinazolin-2-yl)sulfanyl]-N-methylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction, where a suitable chlorinated aromatic compound reacts with the quinazoline intermediate.
Attachment of the Butyl and Methyl Groups: The butyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides in the presence of a base.
Formation of the Sulfanyl Group: The sulfanyl group can be introduced through a thiolation reaction, where a suitable thiol reacts with the quinazoline intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-[(4-{[(4-chlorophenyl)methyl]amino}quinazolin-2-yl)sulfanyl]-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazoline core can be reduced to form dihydroquinazoline derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Aminoquinazoline and thioquinazoline derivatives.
Scientific Research Applications
N-butyl-2-[(4-{[(4-chlorophenyl)methyl]amino}quinazolin-2-yl)sulfanyl]-N-methylacetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-butyl-2-[(4-{[(4-chlorophenyl)methyl]amino}quinazolin-2-yl)sulfanyl]-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression. The sulfanyl group can also interact with thiol-containing proteins, affecting their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of the target compound with structurally or functionally related analogs:
Structural and Functional Comparison
Key Observations :
Core Structure Influence: Quinazoline derivatives (target compound, 8-ethyl-2-(4-fluorophenyl) analog, and 4-oxo-2-phenyl analog) demonstrate versatility in targeting inflammation and microbial pathways. The 4-oxo-quinazolinone variant showed superior anti-inflammatory activity, suggesting that ketone modifications enhance this property. 1,3,4-Oxadiazole and 1,2,4-triazole cores prioritize antimicrobial and antioxidant activities, likely due to their electron-deficient nature enhancing interactions with microbial enzymes .
Substituent Effects :
- Chlorophenyl groups (target compound, oxadiazole derivatives) improve lipophilicity and membrane penetration, critical for intracellular target engagement .
- Fluorophenyl groups (8-ethyl-2-(4-fluorophenyl) analog) may enhance metabolic stability and solubility compared to chlorophenyl .
- N-alkyl/aryl acetamide chains influence cytotoxicity; bulkier groups (e.g., N-butyl-N-methyl in the target) may reduce metabolic degradation but increase steric hindrance .
Biological Activity Trends: Anti-inflammatory activity is prominent in quinazoline derivatives, particularly those with 4-oxo or amino substituents . Antimicrobial potency correlates with electron-withdrawing substituents (e.g., -Cl, -NO₂) in oxadiazole and triazole derivatives .
Research Findings and Implications
- The N-butyl-N-methyl acetamide chain may reduce ulcerogenicity compared to aspirin-based compounds .
- Contradictions : Oxadiazole derivatives with chlorophenyl groups show strong antimicrobial activity but higher cytotoxicity in some cases (e.g., 6g, 6j), whereas quinazoline derivatives exhibit better safety profiles .
- Optimization Opportunities : Introducing fluorine (as in the 4-fluorophenyl analog) or pyridine rings (as in triazole derivatives) could balance solubility and activity for the target compound .
Biological Activity
N-butyl-2-[(4-{[(4-chlorophenyl)methyl]amino}quinazolin-2-yl)sulfanyl]-N-methylacetamide is a novel compound belonging to the class of quinazoline derivatives. Its unique structure, characterized by a quinazoline core and various functional groups, suggests potential biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features:
- A quinazoline core , which is known for its pharmacological properties.
- A sulfanyl group that may enhance biological activity.
- Alkyl substituents (butyl and methyl) that could influence lipophilicity and membrane permeability.
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. This compound has been evaluated for its potential as an EGFR inhibitor , similar to other quinazoline-based drugs like gefitinib and erlotinib. These compounds target the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
Table 1: Comparative Anticancer Activities of Quinazoline Derivatives
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Gefitinib | EGFR | 0.5 | |
| Erlotinib | EGFR | 0.7 | |
| N-butyl derivative | EGFR | TBD | Current Study |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The presence of the chlorophenyl group is believed to enhance its interaction with bacterial cell membranes.
Table 2: Antimicrobial Efficacy of N-butyl Derivative
| Bacterial Strain | Activity Level | Reference |
|---|---|---|
| Salmonella typhi | Moderate | |
| Bacillus subtilis | Strong | |
| Escherichia coli | Weak |
Enzyme Inhibition
Enzyme inhibition studies have indicated that this compound may act as an inhibitor for key enzymes such as acetylcholinesterase (AChE) and urease. These activities suggest potential applications in treating diseases related to enzyme dysfunction.
Table 3: Enzyme Inhibitory Activities
The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that:
- Inhibition of Kinases : As an EGFR inhibitor, it may interfere with downstream signaling pathways involved in cell proliferation and survival.
- Disruption of Membrane Integrity : The hydrophobic nature of the butyl group may facilitate penetration into bacterial membranes, leading to increased permeability and cell death.
- Enzyme Binding : The sulfanyl group may play a crucial role in binding interactions with target enzymes, thereby inhibiting their activity.
Case Studies
Recent studies have demonstrated the efficacy of similar quinazoline derivatives in clinical settings. For instance, compounds targeting viral replication processes have shown promising results against human adenovirus (HAdV), suggesting that modifications to the quinazoline structure can lead to enhanced antiviral activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
